molecular formula C16H9N3O8 B1487513 Aqabamycin D CAS No. 1253641-96-1

Aqabamycin D

Cat. No. B1487513
CAS RN: 1253641-96-1
M. Wt: 371.26 g/mol
InChI Key: ORKTZLAOMXYSNI-UHFFFAOYSA-N
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Description

Aqabamycin D is one of the seven novel maleimide derivatives named Aqabamycins A-G . These compounds were isolated from a marine Vibrio species found in the Red Sea . The Aqabamycins, except Aqabamycin A, bear a nitro group .


Synthesis Analysis

The Aqabamycins were obtained from a screening of marine bacteria, specifically a Vibrio species isolated from the surface of the soft coral Sinularia polydactyla collected in the Red Sea . The bacteria were found to be prolific producers of secondary metabolites with antibacterial and cytotoxic activities .


Molecular Structure Analysis

The molecular formula of Aqabamycin D is C16H9N3O8 . The average mass is 371.258 Da and the monoisotopic mass is 371.038971 Da .

Scientific Research Applications

Discovery and Structural Elucidation

Aqabamycin D is a secondary metabolite with notable antibacterial and cytotoxic activities. It was discovered in a marine Vibrio strain from the Red Sea. This compound, along with others in the aqabamycin series, was structurally elucidated through techniques like 1D and 2D NMR and MS spectra, enhancing our understanding of their chemical makeup (Yao et al., 2010).

Total Synthesis

The total synthesis of aqabamycin D and related compounds has been achieved, showcasing the potential for laboratory production. This synthesis involves the addition of an indole motif and a substituted diazo-benzenoid unit derived from acetaminophen. Alternative strategies have also been reported, opening avenues for more efficient and scalable synthesis methods (Vargas et al., 2022).

Antibacterial and Cytotoxic Activities

Initial screenings of marine bacteria, including the Vibrio species that produces aqabamycin D, revealed its potential as an antibacterial and cytotoxic agent. This finding is significant in the search for new compounds with medical applications, particularly in combating bacterial infections and certain types of cancer (Al-Zereini et al., 2010).

properties

IUPAC Name

3,4-bis(4-hydroxy-3-nitrophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O8/c20-11-3-1-7(5-9(11)18(24)25)13-14(16(23)17-15(13)22)8-2-4-12(21)10(6-8)19(26)27/h1-6,20-21H,(H,17,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKTZLAOMXYSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)NC2=O)C3=CC(=C(C=C3)O)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aqabamycin D

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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